molecular formula C8H9NO B1396699 3-Ethenyl-5-methoxypyridine CAS No. 848951-15-5

3-Ethenyl-5-methoxypyridine

Cat. No. B1396699
M. Wt: 135.16 g/mol
InChI Key: FZMPLUDXJAOIKS-UHFFFAOYSA-N
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Description

3-Ethenyl-5-methoxypyridine is an organic compound that belongs to the pyridine family . It has a CAS Number of 848951-15-5 and a molecular weight of 135.17 . The IUPAC name for this compound is 3-methoxy-5-vinylpyridine .


Molecular Structure Analysis

The InChI code for 3-Ethenyl-5-methoxypyridine is 1S/C8H9NO/c1-3-7-4-8(10-2)6-9-5-7/h3-6H,1H2,2H3 . The InChI key is FZMPLUDXJAOIKS-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Transformation

3-Ethenyl-5-methoxypyridine, a derivative of methoxypyridine, is used in the synthesis of various complex organic compounds. For instance, 5-functionalized 2-methoxypyridines have been efficiently synthesized from 5-bromo-2-methoxypyridine using magnesium 'ate' complexes. These synthesized compounds have applications in creating 1-substituted 3,6,9,9a-tetrahydroquinolizin-4-ones and 3,5,8,8a-tetrahydro-1 H-quinolin-2-ones through a process involving allylation and ring-closing metathesis (Sośnicki, 2009).

Cytotoxic Activity and Pharmaceutical Research

Methoxypyridine derivatives have been explored for their potential in cancer treatment. A study on a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines, highlighting their potential in pharmaceutical research (Al‐Refai et al., 2019).

Alkaloid Synthesis

Methoxypyridines have been utilized in the synthesis of Lycopodium alkaloids. A specific example is the synthesis of lycoposerramine R, a Lycopodium alkaloid, where methoxypyridine played a crucial role as a masked pyridone (Bisai & Sarpong, 2010).

Organometallic Chemistry

In organometallic chemistry, derivatives of methoxypyridine, like 2-difluorophenyl-4-methoxypyridine, have been synthesized and used to prepare various iridium complexes. These complexes have significant applications in studying photophysical and electrochemical properties (Wu et al., 2007).

Dye Complex Synthesis for Solar Cells

Methoxypyridine derivatives are also important in synthesizing dye complexes for solar cells. An example is the creation of bis[4,4′-di(2-(3-methoxyphenyl)ethenyl)-2,2′-bipyridine][4,4′-dicarboxy-2,2′-bipyridine]ruthenium(II) dihexafluorophosphate, which displays improved properties for solar cell applications (Aranyos et al., 2003).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Ethenyl-5-methoxypyridine can be found on the product page . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

3-ethenyl-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-3-7-4-8(10-2)6-9-5-7/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMPLUDXJAOIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719743
Record name 3-Ethenyl-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethenyl-5-methoxypyridine

CAS RN

848951-15-5
Record name 3-Ethenyl-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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